molecular formula C5H9BrF2 B13218500 4-Bromo-1,1-difluoropentane

4-Bromo-1,1-difluoropentane

Cat. No.: B13218500
M. Wt: 187.03 g/mol
InChI Key: JDBADVXVKROONE-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluoropentane: is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the bromination of 1,1-difluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of 4-substituted-1,1-difluoropentanes.

    Elimination: Formation of 1,1-difluoropent-1-ene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

4-Bromo-1,1-difluoropentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-difluoropentane involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms influence the electronic properties of the molecule, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,1-difluorohexane
  • 4-Bromo-1,1,2-trifluoropentane
  • 4-Bromo-1,1-difluorobutane

Uniqueness

4-Bromo-1,1-difluoropentane is unique due to its specific combination of bromine and fluorine atoms on a pentane backbone. This combination imparts distinct reactivity and properties compared to other haloalkanes. The presence of both bromine and fluorine allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C5H9BrF2

Molecular Weight

187.03 g/mol

IUPAC Name

4-bromo-1,1-difluoropentane

InChI

InChI=1S/C5H9BrF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3

InChI Key

JDBADVXVKROONE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(F)F)Br

Origin of Product

United States

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